Cas no 2034302-30-0 (2-(4-Methoxy-3-methylphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone)

2-(4-Methoxy-3-methylphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-methoxy-3-methylphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone
- 2-(4-methoxy-3-methylphenyl)-1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)ethanone
- 2-(4-Methoxy-3-methylphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone
-
- Inchi: 1S/C18H21N3O3/c1-13-10-14(4-5-16(13)23-2)11-17(22)21-9-6-15(12-21)24-18-19-7-3-8-20-18/h3-5,7-8,10,15H,6,9,11-12H2,1-2H3
- InChI Key: IYYYRHBRVOQJFX-UHFFFAOYSA-N
- SMILES: O(C1N=CC=CN=1)C1CN(C(CC2C=CC(=C(C)C=2)OC)=O)CC1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 414
- XLogP3: 2.1
- Topological Polar Surface Area: 64.599
2-(4-Methoxy-3-methylphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6478-0372-10mg |
2-(4-methoxy-3-methylphenyl)-1-[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]ethan-1-one |
2034302-30-0 | 90%+ | 10mg |
$79.0 | 2023-04-23 | |
Life Chemicals | F6478-0372-2mg |
2-(4-methoxy-3-methylphenyl)-1-[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]ethan-1-one |
2034302-30-0 | 90%+ | 2mg |
$59.0 | 2023-04-23 | |
Life Chemicals | F6478-0372-100mg |
2-(4-methoxy-3-methylphenyl)-1-[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]ethan-1-one |
2034302-30-0 | 90%+ | 100mg |
$248.0 | 2023-04-23 | |
Life Chemicals | F6478-0372-10μmol |
2-(4-methoxy-3-methylphenyl)-1-[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]ethan-1-one |
2034302-30-0 | 90%+ | 10μl |
$69.0 | 2023-04-23 | |
Life Chemicals | F6478-0372-40mg |
2-(4-methoxy-3-methylphenyl)-1-[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]ethan-1-one |
2034302-30-0 | 90%+ | 40mg |
$140.0 | 2023-04-23 | |
Life Chemicals | F6478-0372-2μmol |
2-(4-methoxy-3-methylphenyl)-1-[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]ethan-1-one |
2034302-30-0 | 90%+ | 2μl |
$57.0 | 2023-04-23 | |
Life Chemicals | F6478-0372-5μmol |
2-(4-methoxy-3-methylphenyl)-1-[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]ethan-1-one |
2034302-30-0 | 90%+ | 5μl |
$63.0 | 2023-04-23 | |
Life Chemicals | F6478-0372-15mg |
2-(4-methoxy-3-methylphenyl)-1-[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]ethan-1-one |
2034302-30-0 | 90%+ | 15mg |
$89.0 | 2023-04-23 | |
Life Chemicals | F6478-0372-75mg |
2-(4-methoxy-3-methylphenyl)-1-[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]ethan-1-one |
2034302-30-0 | 90%+ | 75mg |
$208.0 | 2023-04-23 | |
Life Chemicals | F6478-0372-4mg |
2-(4-methoxy-3-methylphenyl)-1-[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]ethan-1-one |
2034302-30-0 | 90%+ | 4mg |
$66.0 | 2023-04-23 |
2-(4-Methoxy-3-methylphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone Related Literature
-
Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
Additional information on 2-(4-Methoxy-3-methylphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone
Recent Advances in the Study of 2-(4-Methoxy-3-methylphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone (CAS: 2034302-30-0)
The compound 2-(4-Methoxy-3-methylphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone (CAS: 2034302-30-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and evaluating its efficacy in preclinical models.
One of the key areas of interest is the compound's interaction with specific biological targets. Preliminary findings suggest that it exhibits high affinity for certain kinase enzymes, which play a critical role in cell signaling pathways. This property makes it a candidate for the development of targeted therapies for diseases such as cancer and inflammatory disorders. Researchers have employed advanced computational modeling and X-ray crystallography to map the binding interactions, providing valuable insights for further optimization.
In addition to its biological activity, significant progress has been made in the synthetic chemistry of this compound. A recent publication in the Journal of Medicinal Chemistry detailed a novel, high-yield synthesis route that improves both the efficiency and scalability of production. This advancement is particularly important for facilitating future clinical trials and potential commercialization. The synthetic protocol involves a series of carefully optimized steps, including a key pyrrolidine ring formation and subsequent functionalization.
Preclinical studies have also yielded encouraging results. In vitro assays demonstrated potent inhibitory effects on tumor cell proliferation, with IC50 values in the nanomolar range. Furthermore, in vivo studies using murine models showed favorable pharmacokinetic profiles, including good oral bioavailability and manageable toxicity. These findings underscore the compound's potential as a lead candidate for further development.
Despite these promising results, challenges remain. Issues such as metabolic stability and off-target effects need to be addressed in future research. Ongoing studies are exploring structural modifications to enhance selectivity and reduce potential side effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
In conclusion, the recent research on 2-(4-Methoxy-3-methylphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone (CAS: 2034302-30-0) highlights its potential as a versatile scaffold for drug development. The integration of structural biology, synthetic chemistry, and preclinical evaluation has provided a solid foundation for future investigations. As the field progresses, this compound may emerge as a key player in the next generation of targeted therapies.
2034302-30-0 (2-(4-Methoxy-3-methylphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone) Related Products
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)
- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)



